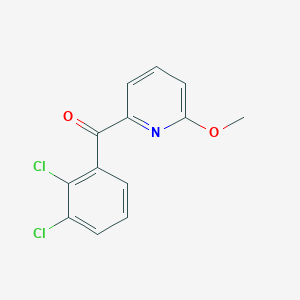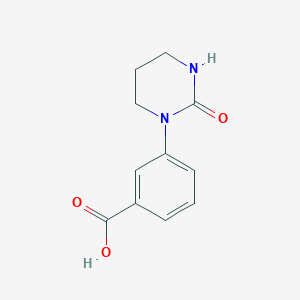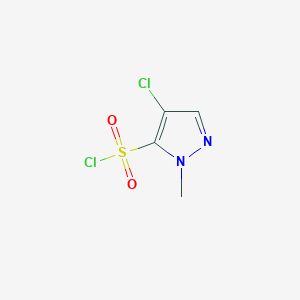
Metarrestin
Descripción general
Descripción
Este compuesto ha demostrado ser prometedor para atenuar el crecimiento y la propagación de varios tipos de cáncer, incluido el cáncer de ovario . ML246 interrumpe la estructura nucleolar e inhibe la transcripción de la ARN polimerasa I, que es crucial para la proliferación de las células cancerosas .
Aplicaciones Científicas De Investigación
ML246 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de herramienta para estudiar el compartimento perinucleolar y su papel en la biología de las células cancerosas.
Mecanismo De Acción
ML246 ejerce sus efectos al interrumpir la estructura nucleolar e inhibir la transcripción de la ARN polimerasa I. Esta inhibición se debe en parte a su interacción con el factor de elongación de la traducción eEF1A2. Al dirigirse al compartimento perinucleolar, ML246 bloquea eficazmente el desarrollo metastásico y extiende la supervivencia en modelos de cáncer de ratón . Además, ML246 induce la autofagia, lo que ayuda a eliminar los oligómeros amiloides en modelos de enfermedad de Alzheimer .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Metarrestin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a substrate of cytochrome P450 (CYP) enzymes, particularly CYP3A4, and is also directly glucuronidated in mini-pigs . This compound disrupts the nucleolar structure and inhibits RNA polymerase I transcription, at least in part by interacting with the translation elongation factor eEF1A2 . These interactions are essential for its anti-metastatic properties.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It disassembles PNCs in multiple cancer cell lines, inhibits invasion in vitro, and suppresses metastatic development in mouse models of human cancer . This compound influences cell function by disrupting nucleolar structure, inhibiting RNA polymerase I transcription, and interacting with eEF1A2 . These actions impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-metastatic effects.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to disassemble PNCs, inhibit RNA polymerase I transcription, and interact with eEF1A2 . By disrupting the nucleolar structure, this compound prevents the formation of PNCs, which are associated with metastatic behaviors of cancer cells . This inhibition of RNA polymerase I transcription and interaction with eEF1A2 are critical for its anti-metastatic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is metabolically stable in liver microsomes, S9 fractions, and hepatocytes from multiple species, including humans . It has shown low to moderate clearance and high bioavailability in various species . Long-term effects on cellular function include the suppression of metastatic development and extended survival in animal models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In several animal models of human cancers, this compound robustly reduced cancer metastasis or prevented it completely, resulting in increased life span . High doses of this compound can cause neurological side effects, and safety mechanisms have been incorporated into clinical trial designs to protect patients .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those mediated by CYP3A4 . It is metabolically stable in liver microsomes, S9 fractions, and hepatocytes from multiple species . Biotransformation is the major elimination process for this compound, with low drug–drug interaction potential on CYP-mediated metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues with high permeability and moderate efflux ratio . It has a large volume of distribution and greater than 80% oral bioavailability in all species tested . The compound is metabolically stable and shows low to moderate clearance .
Subcellular Localization
This compound’s subcellular localization involves its targeting of the PNC within the nucleus . By disassembling PNCs, this compound disrupts the nucleolar structure and inhibits RNA polymerase I transcription . This localization is crucial for its anti-metastatic activity, as it selectively targets metastatic cancer cells while sparing healthy cells .
Métodos De Preparación
La síntesis de ML246 implica varios pasos, comenzando con la preparación de intermediarios clave. La ruta sintética generalmente incluye:
Paso 1: Formación de la estructura central a través de una serie de reacciones de condensación.
Paso 2: Introducción de grupos funcionales mediante reacciones de sustitución.
Paso 3: Purificación y cristalización para obtener el producto final con alta pureza.
Los métodos de producción industrial para ML246 aún están en desarrollo, pero generalmente siguen rutas sintéticas similares con optimización para la producción a gran escala. La preparación eficiente de muestras para estudios farmacocinéticos implica una precipitación de proteínas en un solo paso combinada con la elución a través de una placa de filtración de fosfolípidos .
Análisis De Reacciones Químicas
ML246 experimenta varias reacciones químicas, incluyendo:
Oxidación: ML246 se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en ML246, alterando su actividad.
Sustitución: Las reacciones de sustitución se utilizan para introducir diferentes grupos funcionales, mejorando su eficacia y especificidad.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios disolventes orgánicos. Los principales productos formados a partir de estas reacciones son derivados de ML246 con grupos funcionales modificados que pueden mejorar potencialmente su actividad biológica .
Comparación Con Compuestos Similares
ML246 es único en su objetivo específico del compartimento perinucleolar. Los compuestos similares incluyen:
Actinomicina D: Inhibe la ARN polimerasa I pero tiene efectos más amplios sobre la síntesis de ARN.
CX-5461: Otro inhibidor de la ARN polimerasa I con diferentes objetivos moleculares y vías.
Derivados de benzimidazol: Estos compuestos también se dirigen a las funciones nucleolares pero con diferente especificidad y eficacia.
ML246 destaca por su especificidad por el compartimento perinucleolar y su doble papel en la investigación del cáncer y las enfermedades neurodegenerativas .
Propiedades
IUPAC Name |
4-(7-benzyl-4-imino-5,6-diphenylpyrrolo[2,3-d]pyrimidin-3-yl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30N4O/c32-30-28-27(23-12-6-2-7-13-23)29(24-14-8-3-9-15-24)34(20-22-10-4-1-5-11-22)31(28)33-21-35(30)25-16-18-26(36)19-17-25/h1-15,21,25-26,32,36H,16-20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSMXAUJFLWRPNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N2C=NC3=C(C2=N)C(=C(N3CC4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443414-10-5 | |
| Record name | ML-246 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1443414105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ML-246 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6A9F9DSX5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-[4-(2-Methoxyethoxy)phenyl]-5-oxovaleric acid](/img/structure/B1421540.png)
![8-Chloro-6-cyanoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1421541.png)

![Dimethyl 2,6-dimethyl-4-[2-nitro(~2~H_4_)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1421545.png)



